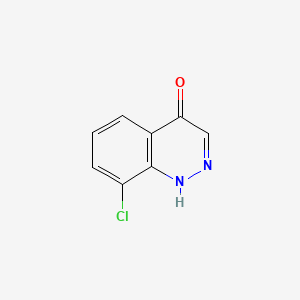
8-Chloro-4-cinnolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-cinnolinol is a chemical compound with the molecular formula C₈H₅ClN₂O It is a chlorinated derivative of cinnolinol, featuring a chlorine atom at the 8-position of the cinnolinol ring
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the chlorination of cinnolinol under appropriate conditions.
- The reaction typically takes place using a chlorinating agent (such as thionyl chloride or phosphorus pentachloride) in a suitable solvent (e.g., chloroform or dichloromethane).
- The chlorine atom substitutes the hydrogen at the 8-position, yielding 8-chloro-4-cinnolinol.
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
- Optimization of reaction conditions, safety protocols, and purification steps ensures efficient production.
Chemical Reactions Analysis
8-Chloro-4-cinnolinol can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can yield reduced derivatives.
Substitution: The chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, strong oxidizing agents (like potassium permanganate) or reducing agents (such as sodium borohydride) may be employed.
Major Products: The products formed during these reactions include derivatives with modified functional groups or altered substitution patterns.
Scientific Research Applications
8-Chloro-4-cinnolinol finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
- The precise mechanism by which 8-chloro-4-cinnolinol exerts its effects depends on its specific interactions with biological targets.
- Molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- While 8-chloro-4-cinnolinol is unique due to its chlorine substitution, it shares similarities with other cinnolinol derivatives.
- Similar compounds include cinnolinol itself, as well as other halogenated or functionalized cinnolinol analogs.
Properties
CAS No. |
876-75-5 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
InChI Key |
GMYPULZDCCEDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


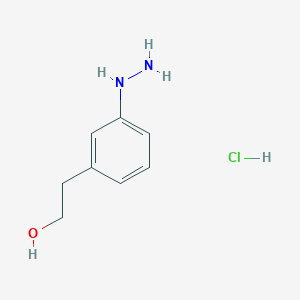

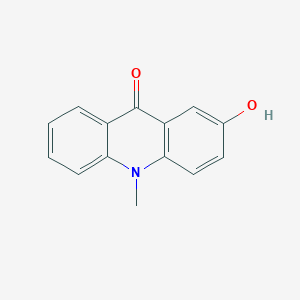


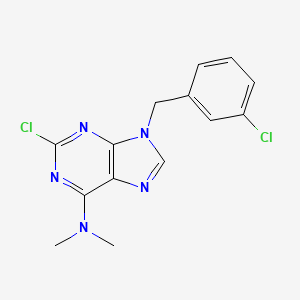
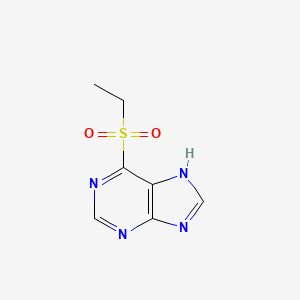
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)
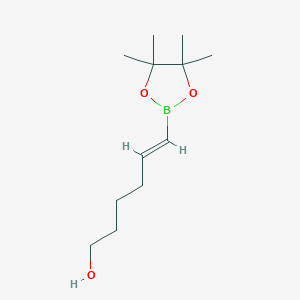

![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)

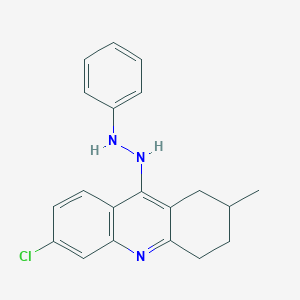
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
